molecular formula C12H8FNO3 B6367745 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1262000-02-1

5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367745
CAS RN: 1262000-02-1
M. Wt: 233.19 g/mol
InChI Key: RDRYNHUHEGAKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine (5-CFHP) is a novel compound that has recently been identified as having a wide range of potential applications in scientific research. It is a small molecule that is composed of five carbon atoms, two fluorine atoms, one oxygen atom, and one nitrogen atom. This compound has been found to have unique properties that make it an attractive option for use in laboratory experiments.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% has been found to have a wide range of potential applications in scientific research. It has been used as a fluorescent dye in microscopy, a fluorescent probe for cell imaging, and a fluorescence-activated cell sorting marker. In addition, it has been used as a drug delivery system, a fluorescent marker for in vivo imaging, and a biomarker for cancer cells. It has also been used to study the structure and function of proteins, and to detect and quantify small molecules in biological systems.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% is still not fully understood. It is believed that the compound binds to proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which allows it to interact with its target. It is also believed that the compound can interact with lipids and other biomolecules, which may explain its ability to be used as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% are still being studied. However, it has been found to have some potential therapeutic benefits. In particular, it has been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This suggests that 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% could be used as an anti-aging agent or to treat skin disorders. In addition, it has been found to have some anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, from microscopy to drug delivery. It is also relatively easy to synthesize and is relatively stable. However, there are some limitations to its use. For example, it is not very soluble in water and can be toxic in high concentrations. In addition, its fluorescent properties can be affected by the presence of other molecules, such as proteins.

Future Directions

The potential future directions for 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, it could be used to develop more efficient drug delivery systems and to develop more effective biomarkers for cancer cells. It could also be used to study the structure and function of proteins, to detect and quantify small molecules in biological systems, and to develop new fluorescent probes for cell imaging. Finally, it could be used as an anti-aging agent or to treat skin disorders.

Synthesis Methods

5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized through a series of steps that involve the condensation of 2-fluoro-5-nitrophenol with 2-hydroxy-5-carboxy pyridine. This reaction is catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the desired product. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius. In addition, a base, such as sodium hydroxide, is added to the reaction mixture to neutralize the acid and prevent any further reaction. The reaction is typically complete within one hour, and the product is then isolated by filtration and dried.

properties

IUPAC Name

4-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-3-1-7(12(16)17)5-9(10)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRYNHUHEGAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682980
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine

CAS RN

1262000-02-1
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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